

A Technical Guide to Beta-Damascenone: Chemical Properties and Formula

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Compound of Interest		
Compound Name:	beta-Damascenone	
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Introduction

Beta-damascenone is a potent fragrance and flavor compound belonging to the family of rose ketones.[1] It is a significant contributor to the characteristic aroma of roses, even at very low concentrations, and is also found in a variety of other natural sources including fruits, vegetables, honey, wine, and beer.[2][3] Beyond its sensory properties, **beta-damascenone** has garnered interest for its potential biological activities, including anti-inflammatory effects.[4] [5] This technical guide provides a comprehensive overview of the chemical properties, formula, and relevant experimental protocols for **beta-damascenone**, tailored for a scientific audience.

Chemical Properties and Formula

Beta-damascenone is a cyclic monoterpene ketone. Its chemical structure is characterized by a 2,6,6-trimethylcyclohexa-1,3-diene ring substituted at the 1-position by a crotonoyl group. The presence of this enone functional group is crucial to its chemical reactivity and biological activity.

Molecular Formula: C13H18O

IUPAC Name: (E)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one



Synonyms: trans-beta-Damascenone, (E)-beta-damascenone, FEMA No. 3420

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **beta-damascenone** for easy reference and comparison.

Property	Value
Molecular Weight	190.28 g/mol
Appearance	Pale yellow to yellow liquid
Odor	Floral, fruity, woody, sweet
Boiling Point	116 °C at 13 Torr; 274.00 to 276.00 °C at 760.00 mm Hg
Melting Point	2 °C (35.6 °F)
Density	0.945-0.952 g/mL at 20°C
Refractive Index	1.508-1.514 at 20°C
Solubility	Soluble in alcohol, water (12.48 mg/L @ 25 °C), oil, propylene glycol. 1 ml in 10 ml 95% alcohol (in ethanol).
Vapor Pressure	0.020000 mm/Hg @ 20.00 °C
Flash Point	> 100 °C (> 212 °F)
logP (o/w)	4.04

Experimental Protocols Synthesis of Beta-Damascenone

Several synthetic routes for **beta-damascenone** have been developed. Below are outlines of two distinct methods.

1. Synthesis from Citral:

Foundational & Exploratory





This method involves a multi-step process starting from the readily available acyclic monoterpenoid, citral.

- Step 1: Oxidation and Cyclization: Citral is first oxidized using sodium chlorite, followed by a catalytic cyclization with concentrated phosphoric acid to yield α-cyclogeranic acid.
- Step 2: Formation of Cyclogeranenone: The resulting α -cyclogeranic acid is treated with thionyl chloride and a base to induce elimination, forming cyclogeranenone.
- Step 3: Grignard Reaction and Isomerization: Cyclogeranenone undergoes a Grignard reaction with allyl magnesium chloride, followed by an acidic isomerization to produce α-damascone.
- Step 4: Epoxidation and Ring Opening: The α-damascone is then subjected to epoxidation using peroxyacetic acid. The resulting epoxide is opened under alkaline conditions with potassium carbonate.
- Step 5: Dehydration: The final step involves the catalytic dehydration of the hydroxylated intermediate using p-toluenesulfonic acid to yield **beta-damascenone**.
- 2. Synthesis via Diels-Alder Reaction:

This approach utilizes a Diels-Alder reaction as a key step to construct the cyclohexene ring system.

- Step 1: Diels-Alder Addition: 1,3-pentadiene and 4-methyl-3-penten-2-one undergo a Diels-Alder reaction catalyzed by AlCl₃ to form 1-(2,6,6,-trimethyl cyclohexyl-3-alkenyl)-butanone.
- Step 2: Olefin Isomerization: The product from the first step is then subjected to olefin isomerization using a solid super strong acid catalyst to yield 1-(2,6,6,-trimethyl cyclohexyl-1-alkenyl)-butanone.
- Step 3: Condensation: Finally, a hydroxyaldehyde condensation reaction with acetaldehyde is performed to generate the target product, **beta-damascenone**.



Analytical Protocol: Quantification in Rose Oil by GC/MS/MS

The analysis of **beta-damascenone** in complex matrices like essential oils requires a highly selective and sensitive method due to its low concentration.

- Instrumentation: A gas chromatograph coupled with a tandem mass spectrometer (GC/MS/MS) is employed.
- Column: An arylene modified 5% phenyl/95% methyl PDMS column (e.g., Agilent CP-Sil 8
 CB Low Bleed/MS, 30 m x 0.25 mm x 0.25 μm) is suitable for separation.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Sample Preparation: A standard solution of beta-damascenone (e.g., 0.1 ppm in chloroform) is used for optimization of GC and MS parameters. Rose oil samples can be diluted in a suitable solvent.
- MS/MS Operation: The molecular ion of beta-damascenone is selected as the parent ion for fragmentation. This selective reaction monitoring enhances the signal-to-noise ratio and provides high specificity, allowing for accurate quantification even in the presence of coeluting compounds.

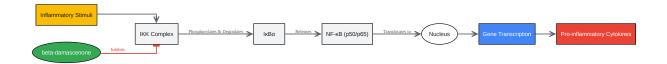
Signaling Pathways and Biological Activity

Recent research has indicated that **beta-damascenone** possesses notable biological activities, particularly in the context of inflammation.

Inhibition of NF-kB Signaling Pathway

Beta-damascenone has been identified as an active compound with anti-inflammatory properties, capable of inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.





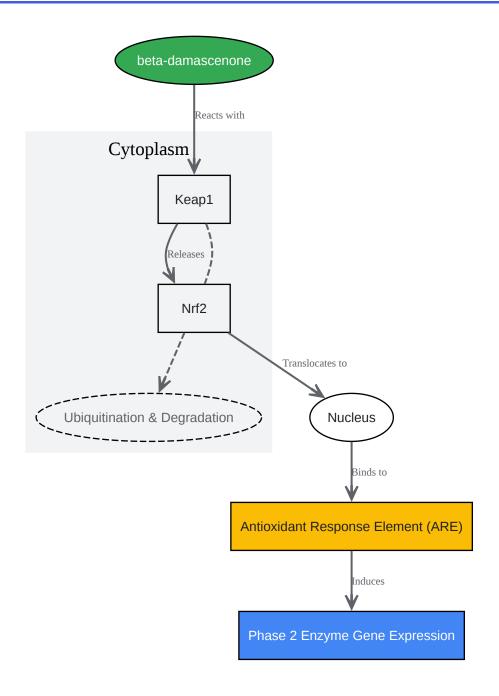
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Caption: Inhibition of the NF-кВ signaling pathway by **beta-damascenone**.

Nrf2-Mediated Phase 2 Response

Beta-damascenone and related compounds have been identified as potent inducers of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-mediated phase 2 response. This pathway is a critical cellular defense mechanism against oxidative stress.





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